N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide
Description
N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide is a benzamide derivative characterized by a benzoyl group at the 2-position and a chlorine atom at the 4-position on the phenyl ring. The benzamide moiety is substituted with a dimethylamino group at the 4-position.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-25(2)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCCCROQJPOYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-benzoyl-4-chloroaniline and 4-(dimethylamino)benzoic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications of N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide
This compound is a synthetic organic compound belonging to the benzamide class, which is used in medicinal chemistry, organic synthesis, and material science. The presence of a chloro group influences its chemical reactivity and interactions with biological targets, making it unique compared to similar compounds like N-(2-benzoylphenyl)-4-(dimethylamino)benzamide and N-(2-benzoyl-4-methylphenyl)-4-(dimethylamino)benzamide.
Preparation Methods
The synthesis of this compound typically involves a condensation reaction between 2-benzoyl-4-chloroaniline and 4-(dimethylamino)benzoic acid, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is performed in an organic solvent, such as dichloromethane, at room temperature. Industrial production involves large-scale reactors and optimized conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps like recrystallization or chromatography.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can be achieved using oxidizing agents like potassium permanganate in acidic or basic media. Reduction reactions can be performed using reducing agents like lithium aluminum hydride in anhydrous ether. Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide in methanol. The products of these reactions depend on the specific conditions and reagents used; for example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications
This compound is investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It can also be used as an intermediate in the synthesis of more complex molecules and explored for its properties in the development of new materials with specific electronic or optical characteristics.
This compound exhibits biological activity through interactions with molecular targets such as enzymes and receptors, potentially inhibiting or activating specific enzymes and altering cellular processes.
Antiparasitic Activity: Benzamide derivatives, including analogues of this compound, have shown activity against Trypanosoma brucei. Compound 73 displayed an EC50 of 0.001 μM and was effective in curing infected mice.
Anticancer Properties: Related benzamide compounds can inhibit cell growth in cancer cell lines and induce apoptosis in MDA-MB-231 breast cancer cells. Certain benzamides have been found to induce apoptosis in MDA-MB-231 breast cancer cells, with significant increases in annexin V-FITC positive cells observed after treatment.
Enzyme Inhibition Studies: Some benzamide derivatives possess excellent selectivity and potency in inhibiting carbonic anhydrase IX, making them potential candidates for cancer therapy. A study showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II . Additionally, 4e was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent by 22 fold as compared with control .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(Arylidene)-4-(dimethylamino)benzamide Derivatives
- N-(4-methoxybenzylidene)-4-(dimethylamino)benzamide: Features a methoxy group at the para position of the benzylidene ring. HRMS data (calc. 305.1260, exp. 305.1260) confirm structural integrity.
- N-(2-fluorobenzylidene)-4-(dimethylamino)benzamide: Substitution with fluorine at the ortho position introduces steric and electronic effects. HRMS (calc. 293.1061, exp. 293.1060) validates its synthesis. Fluorine’s electronegativity may alter metabolic stability compared to chlorine .
Sulfoximidoyl-Benzamide Derivatives
Compounds such as N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-(dimethylamino)benzamide () incorporate a sulfoximidoyl group, which introduces additional hydrogen-bonding capabilities. These derivatives are synthesized via distinct pathways involving sulfoximidoyl chloride intermediates, contrasting with the target compound’s likely amide coupling route .
Pharmacological and Toxicological Profiles
Antitumor Activity of Benzamide Derivatives
- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): Exhibits IC₅₀ values between 100–200 μM against HepG2 and A549 cell lines. Notably, its LD₅₀ (1.29 g/kg) is higher than SAHA (0.77 g/kg), indicating lower acute toxicity. This suggests that substituents like hydroxamic acid groups can modulate both efficacy and safety profiles .
- PKI-587 and GSK-2126458 (): These kinase inhibitors share a benzamide backbone but incorporate morpholino and piperidine groups. Their advanced clinical profiles highlight the importance of bulky substituents in target engagement and pharmacokinetics .
Physicochemical Properties
Molecular Weight and Functional Groups
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide (): Molecular weight 356.4 g/mol. The benzimidazole moiety enhances aromatic stacking interactions, which could improve solubility or binding affinity compared to the target compound’s benzoyl group .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide is a synthetic organic compound classified under benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antiparasitic effects. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
The compound is synthesized through a condensation reaction involving 2-benzoyl-4-chloroaniline and 4-(dimethylamino)benzoic acid, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is conducted in organic solvents such as dichloromethane at room temperature.
This compound exhibits biological activity through interactions with various molecular targets, including enzymes and receptors. Its mechanism may involve the inhibition or activation of specific enzymes, leading to alterations in cellular processes.
Biological Activity Overview
Research indicates that benzamide derivatives can exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antiparasitic Activity : A study identified a series of benzamide derivatives, including analogues of this compound, which displayed potent activity against Trypanosoma brucei. Compound 73 from the study demonstrated an EC50 of 0.001 μM and was effective in curing infected mice, highlighting the therapeutic potential of this class of compounds .
- Anticancer Properties : Research on related benzamide compounds has shown their ability to inhibit cell growth in various cancer cell lines. For instance, certain benzamides have been found to induce apoptosis in MDA-MB-231 breast cancer cells, with significant increases in annexin V-FITC positive cells observed after treatment .
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on carbonic anhydrase IX revealed that some benzamide derivatives possess excellent selectivity and potency, making them promising candidates for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
